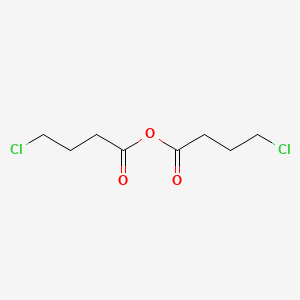

4-Chlorobutyric anhydride

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H12Cl2O3 |

|---|---|

Molekulargewicht |

227.08 g/mol |

IUPAC-Name |

4-chlorobutanoyl 4-chlorobutanoate |

InChI |

InChI=1S/C8H12Cl2O3/c9-5-1-3-7(11)13-8(12)4-2-6-10/h1-6H2 |

InChI-Schlüssel |

VAXCCWFPTAPDMK-UHFFFAOYSA-N |

Kanonische SMILES |

C(CC(=O)OC(=O)CCCCl)CCl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Chlorobutyric Anhydride and Its Precursors

The creation of 4-chlorobutyric anhydride (B1165640) is intrinsically linked to the efficient synthesis of its precursors. These foundational molecules, derived primarily from gamma-butyrolactone (B3396035), are crucial starting points for anhydride formation.

Synthesis of 4-Chlorobutyric Acid Derivatives as Key Intermediates

The conversion of gamma-butyrolactone into more reactive species like 4-chlorobutyric acid and 4-chlorobutyryl chloride is a critical first step in many synthetic sequences.

The ring-opening of gamma-butyrolactone to form 4-chlorobutyric acid is a fundamental transformation. A common method involves the cleavage of the lactone ring using a chloride source. One documented procedure involves reacting gamma-butyrolactone with concentrated hydrochloric acid in the presence of a catalyst. For instance, using silicotungstic acid as a catalyst with 20% hydrochloric acid at room temperature can yield 4-chlorobutyric acid with high purity. googleapis.comchemicalbook.com The reaction is typically monitored by gas chromatography (GC) to ensure the consumption of the starting lactone. googleapis.com

Table 1: Synthesis of 4-Chlorobutyric Acid from Gamma-Butyrolactone

| Reagents | Catalyst | Temperature | Duration | Yield |

| Gamma-Butyrolactone, 20% Hydrochloric Acid | Silicotungstic Acid | Room Temp. | 2 hours | >99% googleapis.com |

This process is also noted as a key step in the multi-step synthesis of other chemical entities, such as cyclopropanecarboxamide, highlighting its industrial relevance.

A more direct route from gamma-butyrolactone to a highly reactive precursor involves its conversion to 4-chlorobutyryl chloride. This transformation can be achieved using several chlorinating agents.

A prevalent industrial method employs thionyl chloride (SOCl₂) in the presence of a catalyst like zinc chloride . google.com This reaction typically involves heating the mixture to facilitate the ring opening and subsequent chlorination. Variations of this process aim to improve yield and purity, with some patented methods achieving yields of over 90% and purities of 99% by using a mixed catalyst system and optimizing reaction and purification conditions. google.comgoogle.com

Another approach utilizes phosgene (B1210022) (COCl₂) or a phosgene equivalent like bis(trichloromethyl) carbonate (triphosgene) . Reacting gamma-butyrolactone with phosgene and hydrogen chloride at elevated temperatures is a documented method. prepchem.com Similarly, using triphosgene (B27547) with an organic amine catalyst provides an alternative route that can achieve high yields under controlled temperatures. google.com

Table 2: Comparative Synthesis of 4-Chlorobutyryl Chloride from Gamma-Butyrolactone

| Chlorinating Agent | Catalyst/Co-reagent | Temperature | Yield |

| Thionyl Chloride (SOCl₂) | Zinc Chloride | 55-80°C | ~82% google.com |

| Thionyl Chloride (SOCl₂) | Mixed Catalyst (e.g., CuO, ZnO, H₂SO₄) google.com | Not specified | ≥90% google.comgoogle.com |

| Phosgene (COCl₂) | Trimethylbenzylammonium Chloride, HCl prepchem.com | 130°C prepchem.com | 88 mol % prepchem.com |

| Bis(trichloromethyl) carbonate | Organic Amine (e.g., Triethylamine, DMF) google.com | 50-180°C google.com | >90% google.com |

Direct Synthesis Routes to 4-Chlorobutyric Anhydride

While often prepared from its precursors, this compound can also be synthesized directly through several coupling strategies.

The dehydration of 4-chlorobutyric acid is a direct path to the corresponding symmetric anhydride. This is a general reaction for carboxylic acids, typically requiring a dehydrating or coupling agent. Common methods that can be applied include:

Heating with a strong dehydrating agent such as phosphorus pentoxide (P₂O₅). scribd.com

Reaction with thionyl chloride and a base like sodium carbonate. This involves mixing the carboxylic acid with a pre-prepared SOCl₂/Na₂CO₃ reagent and refluxing in a suitable solvent. tandfonline.com

Using oxalyl chloride in the presence of a catalyst like triphenylphosphine (B44618) oxide (TPPO). This system generates a highly reactive intermediate that facilitates anhydride formation under mild conditions. nih.govacs.org

Treatment with tosyl chloride and a base such as potassium carbonate, often under solvent-free grinding conditions, which proceeds via a carboxylic-sulfonic mixed anhydride intermediate. thieme-connect.com

A classic and efficient method for preparing symmetric anhydrides involves the reaction of an acid chloride with the sodium salt of the corresponding carboxylic acid. nih.gov In this case, 4-chlorobutyryl chloride would be reacted with sodium 4-chlorobutyrate. The reaction is typically performed in an inert solvent. This method is widely applicable for the synthesis of both aromatic and aliphatic anhydrides.

Carbodiimides are powerful coupling agents used to form bonds by facilitating dehydration. The reaction of a carboxylic acid with a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), initially forms a highly reactive O-acylisourea intermediate. researchgate.net This intermediate can then be attacked by a second molecule of the carboxylic acid to yield the symmetric anhydride and a urea (B33335) byproduct. researchgate.netscholaris.ca This strategy is a cornerstone of peptide synthesis but is equally applicable to the formation of simple anhydrides. nih.gov One specific, though not extensively detailed, application involves treating 4-chlorobutyric acid with N,N'-diisopropylcarbodiimide and 4,4-dimethylaminopyridine (DMAP) in DMF to facilitate coupling reactions.

Utilization of Acid Chlorides in Anhydride Synthesis

Optimization of Synthetic Conditions and Yield Enhancement

The synthesis of this compound is intrinsically linked to the efficient production of its precursors, most notably 4-chlorobutyryl chloride. Research has focused extensively on optimizing the reaction conditions for preparing this key intermediate, primarily from gamma-butyrolactone (GBL), to maximize yield and purity.

A prevalent industrial method involves the reaction of gamma-butyrolactone with chlorinating agents like thionyl chloride or phosgene. google.com The choice of catalyst, reaction temperature, and duration are critical variables that significantly influence the outcome. For instance, using zinc chloride as a catalyst in the reaction between GBL and thionyl chloride is a common approach, but it can result in lower conversion efficiency, with yields around 82%. google.com

To enhance the yield, alternative catalysts and reagents have been investigated. One patented process describes the use of a mixed catalyst system for the reaction of GBL and thionyl chloride, which successfully increases the yield of 4-chlorobutyryl chloride to 90% or higher, with a purity exceeding 99%. google.com Another approach involves substituting thionyl chloride with the more reactive but highly toxic phosgene. This method can elevate the yield to approximately 95%. google.com A specific patent details a process where GBL is heated with trimethylbenzylammonium chloride, followed by the introduction of phosgene and hydrogen chloride over several hours. This procedure achieves a yield of 88 mol % based on the GBL consumed. prepchem.com

The use of solid phosgene (triphosgene) has also been explored as a potentially safer alternative to gaseous phosgene. In one documented method, reacting gamma-butyrolactone with solid phosgene in the presence of a Lewis acid catalyst like zinc chloride and triphenylphosphine oxide at 90°C for 15 hours resulted in an 82.1% yield of 4-chlorobutyroyl chloride. google.com

The following table summarizes and compares various optimized conditions for the synthesis of 4-chlorobutyryl chloride, a direct precursor to this compound.

| Reagents | Catalyst(s) | Temperature | Duration | Yield | Source(s) |

| γ-Butyrolactone, Thionyl Chloride | Zinc Chloride | - | - | ~82% | google.com |

| γ-Butyrolactone, Thionyl Chloride | Mixed Catalyst | - | - | ≥90% | google.com |

| γ-Butyrolactone, Phosgene, Hydrogen Chloride | Trimethylbenzylammonium Chloride | 130°C | 5.5 hours | 88% | prepchem.com |

| γ-Butyrolactone, Solid Phosgene | Zinc Chloride, Triphenylphosphine Oxide | 90°C | 15 hours | 82.1% | google.com |

| γ-Butyrolactone, Solid Phosgene | Zinc Chloride, DMF | 100°C | 10 hours | 78.9% | google.com |

This table presents data on the synthesis of 4-chlorobutyryl chloride, a key precursor.

Further optimization strategies include the use of dehydrating agents like polyphosphoric acid (PPA) in cyclization reactions, which can drive reactions toward higher yields by removing water. ccsenet.org While not directly applied to anhydride formation from the acid, its role in related syntheses highlights a potential avenue for yield enhancement in precursor preparation. ccsenet.org

Considerations for Sustainable and Efficient Synthesis

Modern chemical synthesis places a strong emphasis on sustainability, efficiency, and environmental impact, often referred to as "green chemistry." The production of this compound and its precursors presents several challenges and opportunities in this regard. researchgate.net

A primary concern is the toxicity of reagents. Phosgene, while offering high yields in the synthesis of 4-chlorobutyryl chloride, is an extremely toxic gas, which complicates its transportation, storage, and handling, making it less suitable for large-scale industrial production. google.comgoogle.com Solid phosgene is considered a lower-toxicity alternative, but still requires careful handling. google.com

In response to these challenges, more environmentally friendly synthetic routes are being developed. One innovative process for synthesizing 4-chlorobutyryl chloride focuses on a circular economy approach. It incorporates comprehensive utilization of the exhaust gas to produce 30% hydrochloric acid and a sodium sulfite (B76179) solution, while the residual material is used to produce 4-chlorobutyric acid ester. google.com This method is designed to be simple, convenient, and nearly free of waste emissions, marking a significant step towards a green industrial process. google.com

The choice of solvent and catalyst also plays a role in the sustainability of the synthesis. The ideal process would minimize the use of hazardous solvents and employ catalysts that are efficient, recyclable, and environmentally benign. researchgate.net For example, some methods for preparing 4-chlorobutyryl chloride can be performed without a solvent, which avoids introducing impurities and simplifies the workup procedure. google.com The development of catalytic systems that allow for high selectivity and conversion under mild conditions (lower temperature and pressure) is a key goal for making the synthesis more energy-efficient and sustainable. researchgate.netresearchgate.net

Mechanistic Investigations of 4 Chlorobutyric Anhydride Reactivity

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is the hallmark reaction of acid anhydrides, including 4-chlorobutyric anhydride (B1165640). masterorganicchemistry.comvanderbilt.edu This class of reactions involves the attack of a nucleophile on one of the carbonyl carbons, leading to a tetrahedral intermediate. This intermediate subsequently collapses, expelling the 4-chlorobutanoate group and resulting in the formation of a new acylated product. libretexts.orgyoutube.com The general pathway is shared across reactions with various nucleophiles such as alcohols, amines, and water. libretexts.org

Esterification Mechanisms with Alcohols

The reaction of 4-chlorobutyric anhydride with alcohols yields 4-chlorobutyrate esters and 4-chlorobutanoic acid as a byproduct. framochem.comhu.edu.jo This transformation, known as alcoholysis, is a classic example of nucleophilic acyl substitution. vanderbilt.edu The reaction can be catalyzed by either acid or a weak base, such as pyridine (B92270), which facilitates proton transfers. libretexts.orglibretexts.orgyoutube.com

The mechanism proceeds in several steps:

Nucleophilic Attack: The alcohol's oxygen atom acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This addition breaks the carbonyl π-bond, and the electrons are pushed onto the carbonyl oxygen, forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org

Intermediate Collapse: The tetrahedral intermediate is unstable and collapses to reform the carbonyl double bond.

Leaving Group Departure: As the carbonyl group reforms, the bond to the bridging oxygen atom breaks, expelling a 4-chlorobutanoate anion as a good leaving group. youtube.comlibretexts.org

Deprotonation: The resulting product is a protonated ester. A base, such as pyridine or another molecule of the alcohol, deprotonates this intermediate to yield the final, neutral ester product and the protonated base. libretexts.orglibretexts.org The 4-chlorobutanoate leaving group is protonated in a final step to give 4-chlorobutanoic acid. libretexts.org

Table 1: Key Features of the Esterification of this compound

| Feature | Description |

| Reactants | This compound, Alcohol (e.g., Methanol (B129727), Ethanol) |

| Products | Alkyl 4-chlorobutanoate (e.g., Methyl 4-chlorobutanoate), 4-Chlorobutanoic acid |

| Reaction Type | Nucleophilic Acyl Substitution |

| Key Intermediate | Tetrahedral Alkoxide |

| Catalysts | Acid (e.g., H₂SO₄) or Base (e.g., Pyridine) |

Amidation Mechanisms with Amines

This compound readily reacts with primary and secondary amines to form N-substituted 4-chlorobutyramides. framochem.comfishersci.it This reaction, or aminolysis, also follows the nucleophilic acyl substitution pathway. vanderbilt.edulibretexts.org Typically, two equivalents of the amine are required: one acts as the nucleophile, and the second acts as a base to neutralize the 4-chlorobutanoic acid byproduct, forming an ammonium (B1175870) salt. youtube.comlibretexts.org

The mechanism is analogous to esterification:

Nucleophilic Attack: The nitrogen atom of the amine attacks a carbonyl carbon of the anhydride, forming a zwitterionic tetrahedral intermediate. hu.edu.joresearchgate.net

Proton Transfer: A second molecule of the amine acts as a base, deprotonating the nitrogen atom in the tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and eliminating the 4-chlorobutanoate leaving group.

Acid-Base Reaction: The liberated 4-chlorobutanoic acid reacts with the second equivalent of the amine to form an ammonium carboxylate salt. researchgate.net

Table 2: Key Features of the Amidation of this compound

| Feature | Description |

| Reactants | This compound, Primary or Secondary Amine (2 equivalents) |

| Products | N-substituted 4-chlorobutyramide, Amine salt of 4-chlorobutanoic acid |

| Reaction Type | Nucleophilic Acyl Substitution |

| Key Intermediate | Tetrahedral Zwitterionic Intermediate |

| Stoichiometry | Requires two equivalents of amine per equivalent of anhydride |

Hydrolytic Cleavage Mechanisms

When exposed to water, this compound undergoes hydrolysis to produce two molecules of 4-chlorobutanoic acid. libretexts.org This reaction is generally faster than the hydrolysis of esters but slower than that of acyl chlorides. vanderbilt.edu While it can occur without a catalyst, it is accelerated by acid or base. libretexts.orggla.ac.uk

The mechanism for uncatalyzed hydrolysis involves:

Nucleophilic Attack: A water molecule acts as the nucleophile, attacking a carbonyl carbon to form a tetrahedral intermediate. youtube.com

Deprotonation and Leaving Group Departure: A second water molecule can act as a base to deprotonate the attacking water molecule. The intermediate then collapses, ejecting the 4-chlorobutanoate leaving group. youtube.com This results in one molecule of 4-chlorobutanoic acid and the protonated form of the other.

Final Proton Transfer: The protonated carboxylic acid is deprotonated by a water molecule or the previously formed carboxylate to yield the second molecule of 4-chlorobutanoic acid.

This reaction is often an undesirable side reaction in syntheses using anhydrides, necessitating anhydrous (dry) conditions. libretexts.orglibretexts.org

Electrophilic Reactions Involving this compound

While the primary reactivity of this compound is centered on nucleophilic attack at the carbonyl carbon, it can also serve as a source of an electrophilic acylium ion for electrophilic substitution reactions.

Friedel-Crafts Acylation Mechanisms with Aromatic Substrates

This compound is an effective acylating agent in Friedel-Crafts reactions, allowing for the introduction of a 4-chlorobutanoyl group onto an aromatic ring. organic-chemistry.orgmasterjeeclasses.com The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the anhydride. byjus.comsigmaaldrich.com

The mechanism involves several distinct stages:

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to one of the carbonyl oxygens of the anhydride. This complex is unstable and cleaves to generate a highly electrophilic acylium ion, which is resonance-stabilized, and a tetrachloroaluminate-carboxylate complex. sigmaaldrich.compw.live

Electrophilic Attack: The acylium ion acts as a strong electrophile and is attacked by the π-electron system of the aromatic substrate (e.g., benzene). This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. byjus.comlibretexts.org

Restoration of Aromaticity: A weak base, typically the [AlCl₃(OOCR)]⁻ complex, removes a proton from the carbon atom that was attacked by the electrophile. This step restores the aromaticity of the ring, yielding the final aryl ketone product (e.g., 4-chloro-1-phenylbutan-1-one). byjus.com The catalyst is regenerated in the process, although it remains complexed to the product ketone. Therefore, a stoichiometric amount of the catalyst is often required. organic-chemistry.orgpw.live

Reduction Mechanisms of the Anhydride Moiety

The anhydride functional group can be reduced using strong reducing agents. The outcome of the reduction depends on the reagent used and the reaction conditions.

The reduction of this compound with a powerful hydride-donating agent like lithium aluminum hydride (LiAlH₄) results in the formation of the corresponding primary alcohol, 4-chlorobutan-1-ol. masterorganicchemistry.comunits.it The reaction proceeds via nucleophilic acyl substitution followed by nucleophilic addition.

The proposed mechanism is as follows:

First Hydride Attack: A hydride ion (H⁻) from LiAlH₄ attacks one of the carbonyl carbons, leading to a tetrahedral intermediate. masterorganicchemistry.com

Intermediate Collapse: This intermediate collapses, reforming the carbonyl bond and eliminating 4-chlorobutanoate as a leaving group. This step produces 4-chlorobutanal (B1267710) (an aldehyde) and the lithium salt of 4-chlorobutanoic acid.

Reduction of the Aldehyde: The initially formed 4-chlorobutanal is immediately attacked by a second equivalent of hydride from LiAlH₄ in a standard nucleophilic addition reaction, forming a lithium alkoxide intermediate.

Reduction of the Carboxylate: The 4-chlorobutanoate salt is also reduced by LiAlH₄ to the corresponding alkoxide. This reduction is slower than that of the aldehyde.

Protonation: An aqueous or acidic workup at the end of the reaction protonates the alkoxide intermediates, yielding two equivalents of 4-chlorobutan-1-ol from the original anhydride molecule. masterorganicchemistry.com

The use of less reactive, sterically hindered reducing agents, such as lithium tri-tert-butoxyaluminum hydride or DIBAL-H at low temperatures, can sometimes allow for the isolation of the aldehyde by stopping the reaction after the initial reduction step, although this is more controllable with esters and acid chlorides. units.it

Computational Studies on Reaction Energetics and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex mechanisms, transition states, and energetic landscapes of chemical reactions involving acylating agents like this compound. nih.govufl.eduacs.org While specific DFT studies focusing exclusively on this compound are not extensively documented in the literature, a detailed understanding can be constructed by analogy to computational investigations of similar aliphatic and functionalized anhydrides, such as acetic anhydride and butyric anhydride. nih.govnih.govresearchgate.net

Reactions of this compound, such as aminolysis or alcoholysis, generally proceed via a nucleophilic acyl substitution mechanism. Computational models for these transformations typically identify a tetrahedral intermediate as a key step along the reaction coordinate. researchgate.netunipd.it For instance, in the reaction with an amine or alcohol, the nucleophile attacks one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a transient, high-energy tetrahedral intermediate. The subsequent collapse of this intermediate involves the cleavage of the C-O-C anhydride bond, releasing a carboxylate leaving group and forming the final acylated product.

The energetics of these pathways, including the activation barriers (energy of the transition state), are critical for understanding reaction feasibility and rates. DFT calculations on the acylation of aniline (B41778) by acetic anhydride, for example, have shown that the intermediate and transition state structures can be very similar, with closely matched energy levels, suggesting a concerted-like process in some cases. um.ac.id In other systems, distinct transition states for the formation and breakdown of the tetrahedral intermediate are located. researchgate.net

Catalysis significantly alters the reaction energetics. In catalyzed reactions, such as the acylation of alcohols, computational studies have identified alternative, lower-energy pathways. For example, the reaction may proceed through a six-membered cyclic transition state, which has been found in the regioselective acetylation of certain alcohols with acetic anhydride. researchgate.net The activation free energies for such concerted cyclic transition state processes have been calculated to be in the range of 15-17 kcal/mol. researchgate.net These computational models provide a framework for predicting the behavior of this compound, where the terminal chloro-substituent would be expected to influence the charge distribution and stability of intermediates and transition states.

Table 1: Representative Computed Activation Energies for Acylation Reactions with Analogous Anhydrides

| Reactants | Method/Basis Set | Key Finding | Activation Energy (kcal/mol) |

| Aniline + Acetic Anhydride | B3LYP/6-31++G** | Reaction enthalpy of -3.865 kcal/mol was obtained. um.ac.id | Not explicitly stated |

| Dihydroxy lactam + Acetic Anhydride | B3LYP/6-31+G(d) | Concerted acyclic and water-assisted cyclic transition states identified. researchgate.net | ~15.2 - 16.6 |

| Butyric Acid Monoglyceride + Ethanol (Acid Cat.) | DFT/IEFPCM | Reaction proceeds through a single, concerted transition state. researchgate.net | Not explicitly stated |

Kinetic and Thermodynamic Aspects of this compound Transformations

The reactivity of this compound is governed by a combination of kinetic and thermodynamic factors that dictate the rate and equilibrium position of its transformations.

Kinetic Aspects

The kinetics of reactions involving this compound, such as hydrolysis or acylation, are primarily influenced by the electrophilicity of its carbonyl carbons. fiveable.me The presence of the electron-withdrawing chloro-substituent at the 4-position is expected to enhance this electrophilicity through an inductive effect, thereby increasing the rate of nucleophilic attack compared to its non-halogenated counterpart, butyric anhydride. ncsu.edu Studies on analogous compounds support this principle; for instance, p-chlorobenzoyl cyanide hydrolyzes approximately twice as fast as benzoyl cyanide due to the electronic effect of the chloro-substituent. rsc.org

The hydrolysis of aliphatic anhydrides in aqueous solutions has been shown to follow first-order kinetics. researchgate.net The rate of these transformations is highly sensitive to reaction conditions. The presence of acid or base catalysts can significantly accelerate hydrolysis and other nucleophilic substitutions. fiveable.mersc.org For example, the acid-catalyzed hydrolysis of anhydrides can proceed through either a bimolecular (A2) or a unimolecular (A1) mechanism, with the dominant pathway depending on factors like acid concentration and solvent composition. rsc.org

The solvent environment also plays a crucial role. In reactions with nucleophiles, the solvent can affect reactant solubility, stabilize transition states, and in some cases, participate directly in the reaction mechanism. rsc.org Temperature is another critical factor, with reaction rates generally increasing with temperature as more molecules possess the necessary activation energy to overcome the reaction barrier. fiveable.me

Table 2: Kinetic Data for Hydrolysis of Analogous Acyl Compounds

| Compound | Conditions | Observation |

| Benzoic Anhydrides | Mineral acid, Water or Dioxane-Water mixtures | Mechanism can shift from A2 (bimolecular) to A1 (unimolecular) with increasing acid concentration. rsc.org |

| p-Chlorobenzoyl Cyanide | Water, varying pH | Hydrolyzes ~2x faster than benzoyl cyanide across the pH range, indicating electronic effect of Cl substituent. rsc.org |

| Aliphatic Anhydrides | Reversed-phase HPLC (Acetonitrile-Water mobile phase) | Hydrolytic processes can be described by first-order equations. researchgate.net |

Thermodynamic Aspects

Thermodynamics provides insight into the stability of this compound and the energetic favorability of its reactions. The key thermodynamic properties include the enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and entropy (S°). nist.gov A negative Gibbs free energy of formation indicates that the compound is stable with respect to its constituent elements.

While extensive experimentally determined thermodynamic data for this compound are scarce, values can be estimated using computational methods like the Joback method. chemeo.com These calculations provide a useful approximation of the compound's thermodynamic profile. For instance, the calculated standard enthalpy of formation in the gas phase (ΔfH°gas) for this compound is -597.31 kJ/mol. chemeo.com The enthalpy of reaction (ΔrH°) for a given transformation, such as hydrolysis, determines whether the process is exothermic or endothermic. The hydrolysis of acid anhydrides is a thermodynamically favorable process, driven by the formation of two more stable carboxylic acid molecules. fiveable.me

Table 3: Calculated Thermodynamic Properties of 4-Chlorobutanoic Anhydride

| Property | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -370.22 | kJ/mol | Joback Calculated Property. chemeo.com |

| Enthalpy of Formation, gas (ΔfH°gas) | -597.31 | kJ/mol | Joback Calculated Property. chemeo.com |

| Enthalpy of Fusion (ΔfusH°) | 29.26 | kJ/mol | Joback Calculated Property. chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 58.07 | kJ/mol | Joback Calculated Property. chemeo.com |

Note: The values in this table are computationally estimated and may differ from experimental values.

Applications of 4 Chlorobutyric Anhydride in Organic Synthesis

Utility as a Versatile Acylating Reagent

4-Chlorobutyric anhydride (B1165640) is widely recognized as a potent acylating agent in organic synthesis. angenechemical.comscispace.com Acylation is a fundamental transformation that involves the introduction of an acyl group (R-C=O) into a molecule, typically by reacting it with a nucleophile such as an alcohol, amine, or thiol. scispace.com The anhydride functional group in 4-chlorobutyric anhydride is highly susceptible to nucleophilic attack, leading to the efficient transfer of the 4-chlorobutyryl group. scispace.com

The reactivity of acid anhydrides is generally greater than that of esters and amides but less than that of acid chlorides, providing a balance of reactivity and selectivity that is advantageous in many synthetic procedures. chemeo.com The Schotten-Baumann reaction, a well-known method for acylating amines and alcohols, can be effectively carried out using acid anhydrides like this compound in the presence of a dilute base. scispace.com This versatility allows for the modification of a wide range of substrates under relatively mild conditions.

The presence of the chloroalkyl chain also influences the reactivity of the anhydride. This feature can be exploited in subsequent reactions, making this compound a bifunctional reagent that can participate in both acylation and alkylation reactions, either sequentially or in one-pot procedures.

Role in the Synthesis of Pharmaceutical Precursors and Intermediates

One of the most significant applications of this compound is in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). angenechemical.compharmaffiliates.com Its ability to introduce a specific four-carbon chain with a terminal chlorine atom is instrumental in building the core structures of several important drugs.

A prominent example is its use in the synthesis of intermediates for the antiepileptic drug Levetiracetam. pharmaffiliates.comveeprho.comnih.gov While some synthetic routes for Levetiracetam utilize 4-chlorobutyryl chloride, the underlying 4-chlorobutyryl structural unit is crucial. angenechemical.com The synthesis often involves the acylation of an appropriate amine precursor, followed by cyclization to form the characteristic pyrrolidone ring of the final drug molecule. angenechemical.com this compound is listed as an impurity in Levetiracetam, indicating its connection to the manufacturing process. pharmaffiliates.comnih.gov

The synthesis of pharmaceutical intermediates often requires precise control over stereochemistry and functional group compatibility. The reactivity of this compound allows for its use in multi-step syntheses where the introduction of the 4-chlorobutyryl group is a critical step. scispace.com

Table 1: Examples of Pharmaceutical Intermediates Synthesized Using 4-Chlorobutyryl Moiety

| Intermediate/Drug | Therapeutic Class | Role of 4-Chlorobutyryl Moiety |

| Levetiracetam Intermediate | Antiepileptic | Forms the backbone of the pyrrolidone ring after acylation and cyclization. angenechemical.comveeprho.com |

| Brivaracetam Intermediate | Antiepileptic | Precursor for the synthesis of the γ-butyrolactam intermediate. angenechemical.com |

Applications in Agrochemical and Specialty Chemical Synthesis

The utility of this compound extends to the agrochemical and specialty chemical industries. angenechemical.comgoogle.com In agrochemical synthesis, the introduction of specific functional groups is essential for creating molecules with desired herbicidal, insecticidal, or fungicidal properties. The 4-chlorobutyryl group can be a key structural element in some of these active compounds. For instance, it is a precursor in the synthesis of certain herbicides. environmentclearance.nic.in

In the broader field of specialty chemicals, this compound is used as a versatile building block. angenechemical.com Specialty chemicals are valued for their performance or function, and their synthesis often involves multi-step processes where specific structural motifs are required. The bifunctionality of this compound allows for the creation of diverse molecular architectures. For example, it can be used in the synthesis of nitroalkanes through thermal decomposition of the corresponding acyl nitrate. brychem.co.uk

The production of 4-chlorobutyric acid, the precursor to the anhydride, from gamma-butyrolactone (B3396035) highlights its industrial relevance as a starting material for various chemical processes. brychem.co.uk

Development of Advanced Polymeric Materials via Anhydride Chemistry

This compound and its derivatives play a role in the development of advanced polymeric materials. Anhydrides can be utilized in polymerization reactions, particularly in the synthesis of polyesters and polyamides. Ring-opening polymerization (ROP) is a common method for producing polyesters, and while cyclic esters are more common monomers, anhydrides can also be involved in creating polymer backbones. researchgate.net

Copolymers can be synthesized by reacting 4-chlorobutyric acid (derived from the anhydride) with other monomers. For example, copolyesters of 3-hydroxybutyrate (B1226725) and 4-hydroxybutyrate have been produced using 4-chlorobutyric acid in the culture solution of certain bacteria. researchgate.net The resulting polymers have a range of compositions and properties.

Furthermore, polymers containing the 4-chlorobutyryl group can be further modified through reactions of the pendant chloro group, allowing for the synthesis of functionalized polymers with tailored properties. This approach is valuable for creating materials for specific applications, such as drug delivery systems or specialty coatings. In some cases, 4-chlorobutyric acid has been mentioned in the context of polymer compositions for floor polishes, where it can be incorporated as an acidic monomer. acs.org

Selective Functionalization of Complex Molecules

A key advantage of using this compound in organic synthesis is the potential for selective functionalization of complex molecules. In molecules with multiple reactive sites, such as different types of amines or alcohols, it is often necessary to modify one site while leaving others untouched. The reactivity of anhydrides can be tuned to achieve such chemoselectivity.

The ability to selectively acylate a primary or secondary amine in the presence of a hydroxyl group is a valuable tool in the synthesis of pharmaceutical and other biologically active molecules. chemeo.com This selectivity arises from the difference in nucleophilicity between the amine and the alcohol, with the amine being the more reactive nucleophile towards the anhydride. chemeo.com

Table 2: Chemoselective Acylation with Anhydrides

| Substrate with Multiple Functional Groups | Reagent | Result |

| 4-Aminophenol | Acetic Anhydride | Selective N-acetylation, phenolic -OH remains free. |

| 2-Aminothiophenol | Acetic Anhydride | Selective N-acetylation, thiophenolic -SH remains free. |

| 1,2-Phenylenediamine | Acetic Anhydride (1 equiv.) | Mono-N-acetylation. |

Emerging Applications in Electrosynthesis

While still a developing area, the use of this compound in electrosynthesis presents an intriguing frontier. Organic electrosynthesis is considered a green chemistry approach as it often avoids the use of harsh or toxic reagents by employing electricity to drive chemical reactions.

Research has shown that the electrochemical acylation of activated olefins can be achieved using this compound. scispace.com In a study from 1983, the reductive electrochemical acylation of cinnamonitrile (B126248) in the presence of this compound was investigated. scispace.com This reaction offers a potential route for the simultaneous acylation and, in some cases, ring closure, to form more complex cyclic structures. scispace.com

The field of cross-electrophile coupling (XEC) has seen rapid advancements, where two different electrophiles are coupled with the aid of a catalyst and an electrical current. While specific recent examples involving this compound are scarce, the principles of electrochemical acylation suggest that it could be a viable acylating agent in modern electrosynthetic methodologies. The ability to generate reactive intermediates electrochemically could open up new pathways for the application of this compound in novel and more sustainable synthetic processes.

Advanced Analytical and Spectroscopic Characterization for Research Purity and Structure

Spectroscopic Methods for Structural Elucidation

Fourier-Transform Infrared (FTIR) Spectroscopy of Carbonyl Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups within a molecule. For 4-Chlorobutyric anhydride (B1165640), the most prominent features in its IR spectrum are the stretching vibrations of the carbonyl (C=O) groups. spectroscopyonline.com Acid anhydrides characteristically exhibit two distinct C=O stretching bands due to symmetric and asymmetric stretching modes. uobabylon.edu.iq For non-cyclic, saturated anhydrides, these bands typically appear in the regions of 1830-1800 cm⁻¹ and 1775-1740 cm⁻¹. uobabylon.edu.iq The presence of these two strong absorptions is a clear indicator of the anhydride functional group. uobabylon.edu.iqudel.edu Other significant absorptions include C-H stretching from the aliphatic portions of the molecule, which are expected between 3000 and 2850 cm⁻¹, and C-O stretching vibrations, which are typically found in the 1300-1080 cm⁻¹ range. udel.edu

Table 1: Characteristic FTIR Absorption Bands for 4-Chlorobutyric Anhydride

| Functional Group | Absorption Range (cm⁻¹) | Vibration Mode | Intensity |

|---|---|---|---|

| Carbonyl (C=O) | 1830 - 1800 | Asymmetric Stretch | Strong |

| Carbonyl (C=O) | 1775 - 1740 | Symmetric Stretch | Strong |

| Aliphatic C-H | 3000 - 2850 | Stretch | Medium |

This table is generated based on typical ranges for the specified functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments within the molecule, allowing for the precise mapping of its structure.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different sets of protons are expected. The protons on the carbon adjacent to the chlorine atom (α-protons) would appear as a triplet, shifted downfield due to the electronegativity of the chlorine. The protons on the carbon adjacent to the carbonyl group (α'-protons) would also be a triplet, shifted downfield by the electron-withdrawing effect of the carbonyl. The protons in the middle of the chain (β-protons) would appear as a multiplet resulting from coupling to the adjacent protons.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. The carbonyl carbon would have the largest chemical shift, typically in the range of 160-185 ppm for anhydrides. The carbons bonded to the chlorine atom and the oxygen of the anhydride bridge would also be significantly downfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| C=O | - | ~170 | Singlet |

| -CH₂-C=O | ~2.8 | ~35 | Triplet |

| -CH₂-CH₂-CH₂- | ~2.2 | ~28 | Multiplet |

This table contains predicted values based on typical chemical shifts for similar structures and may vary based on solvent and experimental conditions.

Mass Spectrometry Techniques (e.g., GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for separating and identifying components in a mixture. nih.gov

The molecular weight of this compound is 227.08 g/mol . nih.gov In an electron impact (EI) mass spectrum, the molecular ion peak (M+) would be observed at m/z 227. The presence of two chlorine atoms would result in a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl isotopes). Common fragmentation patterns for acid anhydrides involve cleavage of the C-O bond of the anhydride linkage. For this compound, this would likely lead to the formation of a 4-chlorobutyryl cation (m/z 105) and a 4-chlorobutanoate radical. nih.govlibretexts.org The peak at m/z 105 is often the base peak in the spectrum. nih.gov Further fragmentation of the 4-chlorobutyryl cation can occur, leading to the loss of small neutral molecules. libretexts.org

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 227/229/231 | [M]+ Molecular ion |

This table is based on general fragmentation patterns for acid anhydrides and the specific structure of this compound. The presence of chlorine isotopes will result in M+2 and M+4 peaks for fragments containing one and two chlorine atoms, respectively.

Chromatographic Techniques for Separation, Purity, and Quantification

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities and Product Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC with UV detection is a common method. cipac.org A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like trifluoroacetic acid to improve peak shape. rsc.org This method allows for the separation and quantification of the anhydride from potential impurities such as the corresponding carboxylic acid (4-chlorobutyric acid) or any unreacted starting materials. Calibration curves are generated using standards of known concentration to accurately determine the purity of the sample. cipac.org

Table 4: Typical HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, e.g., 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV at 210 nm |

| Flow Rate | 1.0 mL/min |

This table provides an example of typical HPLC conditions and may require optimization for specific applications.

Gas Chromatography (GC) for Volatile Components and Reaction Monitoring

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds and is an excellent tool for monitoring the progress of reactions that produce this compound. researchgate.net A capillary column with a non-polar or mid-polar stationary phase is typically employed. sigmaaldrich.com The sample is injected into a heated inlet, where it is vaporized and carried through the column by an inert gas. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification. epa.gov GC can effectively separate this compound from more volatile starting materials or solvents, allowing for real-time monitoring of reaction conversion and purity. sigmaaldrich.com

Table 5: Typical GC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | e.g., Start at 100 °C, ramp to 250 °C |

This table provides an example of typical GC conditions and may require optimization for specific applications.

Derivatization Strategies for Enhanced Analytical Detection and Specificity

In the analytical determination of this compound, derivatization is a critical step employed to enhance detection sensitivity, improve chromatographic performance, and increase analytical specificity. semanticscholar.org Due to the high reactivity and susceptibility to hydrolysis of the anhydride functional group, analytical strategies often involve the initial conversion of this compound to its more stable corresponding acid, 4-chlorobutyric acid. This acid is then derivatized for analysis. The primary goals of derivatizing 4-chlorobutyric acid are to increase its volatility for gas chromatography (GC) or to introduce a chromophoric or fluorophoric tag for enhanced detection in high-performance liquid chromatography (HPLC). gcms.czobrnutafaza.hrresearchgate.net

Derivatization reactions target the active hydrogen of the carboxylic acid group, converting it into a less polar and more stable functional group, such as an ester or a silyl (B83357) ester. gcms.czobrnutafaza.hr This transformation is essential for preventing issues like peak tailing in GC analysis and for enabling detection by methods for which the original analyte is not responsive. gcms.cz

Derivatization for Gas Chromatography (GC) Analysis

For GC-based methods, derivatization is essential to increase the volatility and thermal stability of 4-chlorobutyric acid. Common strategies include silylation and esterification (alkylation).

Silylation: This is a widely used technique where the acidic proton of the carboxyl group is replaced by a nonpolar silyl group, typically a trimethylsilyl (B98337) (TMS) group. obrnutafaza.hr This process reduces intermolecular hydrogen bonding, thereby increasing the volatility of the analyte. obrnutafaza.hr Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this purpose. obrnutafaza.hrsigmaaldrich.com The resulting TMS ester of 4-chlorobutyric acid is more thermally stable and exhibits improved chromatographic behavior. obrnutafaza.hr

Esterification (Alkylation): This strategy involves converting the carboxylic acid into an ester. gcms.cz This can be achieved using various alkylating agents. For example, reaction with an alcohol (like methanol (B129727) or ethanol) in the presence of an acid catalyst forms the corresponding methyl or ethyl ester. Alternatively, reagents like diazomethane (B1218177) or alkyl halides under basic conditions can be used. Perfluoroacyl anhydrides, such as trifluoroacetic anhydride (TFAA), pentafluoropropionic acid anhydride (PFAA), or heptafluorobutyric acid anhydride (HFAA), are used to create fluorinated esters. obrnutafaza.hr These derivatives are not only volatile but are also highly responsive to electron capture detection (ECD), which can provide exceptionally low limits of detection for halogenated compounds. semanticscholar.orguva.nl

Interactive Table 1: GC Derivatization Strategies for 4-Chlorobutyric Acid

| Derivatization Technique | Reagent(s) | Derivative Formed | Key Advantages |

|---|---|---|---|

| Silylation | BSTFA, TMCS | Trimethylsilyl 4-chlorobutyrate | Increases volatility and thermal stability; improves peak shape. obrnutafaza.hr |

| Esterification (Alkylation) | Methanol/H+ | Methyl 4-chlorobutyrate | Increases volatility; simple reagents. gcms.cz |

| Fluoroacylation | TFAA, PFAA, HFAA | Fluoroacyl 4-chlorobutyrate | High volatility; enhances detection by ECD. semanticscholar.orgobrnutafaza.hr |

Future Research Perspectives and Challenges

Development of Novel and Green Synthetic Pathways for 4-Chlorobutyric Anhydride (B1165640)

Traditional methods for synthesizing acid anhydrides often involve reagents that are hazardous and produce significant waste. Consequently, a major area of future research is the development of greener, more sustainable synthetic routes to 4-Chlorobutyric anhydride.

Key research directions include:

Catalytic Approaches: The development of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of green chemistry. uomustansiriyah.edu.iq Research into novel catalysts for the synthesis of this compound from its corresponding carboxylic acid or other precursors is a promising area. For instance, methods utilizing Group II metal compounds with ionic ligands containing an oxygen atom have shown high yields for various carboxylic acid anhydrides. google.com Exploring catalysts like magnesium carbonate/hydroxide could offer efficient pathways. google.comgoogleapis.com

Continuous Flow Synthesis: Flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. acs.org The synthesis of carboxylic anhydrides in continuous flow systems can minimize reaction times, improve heat and mass transfer, and allow for safer handling of reactive intermediates. acs.orgnih.gov Future work could adapt existing flow methodologies for acyl chloride or ester synthesis to the specific production of this compound. acs.orgosti.govresearchgate.net For example, a flow process for generating acyl chlorides from chloroform (B151607) could be a precursor step for anhydride synthesis. acs.org

Alternative Reagents: The investigation of less hazardous and more environmentally benign reagents is crucial. While reagents like phosgene (B1210022) or thionyl chloride are effective, their toxicity is a major drawback. acs.orggoogle.com Research into activating agents like di-tert-butyl dicarbonate (B1257347) or the use of electrochemical methods could provide safer alternatives. google.comsci-hub.se

Exploration of New Reactivity Profiles and Catalytic Systems

Unlocking new chemical transformations of this compound is another significant research frontier. This involves exploring its reactivity with a wider range of substrates and developing new catalytic systems to control its reactivity and selectivity.

Future research will likely focus on:

Asymmetric Catalysis: The development of enantioselective reactions involving this compound is a key challenge. The use of chiral organocatalysts or transition-metal complexes could enable the synthesis of chiral molecules with high optical purity, which is of paramount importance in the pharmaceutical industry. arabjchem.orgwustl.edu

Novel Ring-Forming Reactions: The bifunctional nature of this compound (an anhydride and an alkyl chloride) makes it an attractive substrate for the synthesis of heterocyclic compounds. Research into novel cyclization reactions, potentially catalyzed by transition metals, could lead to the efficient construction of complex molecular architectures.

Polymer Chemistry: this compound can serve as a monomer or a modifying agent in polymer synthesis. researchgate.netresearchgate.net Future research could explore its use in creating biodegradable polymers, functional coatings, and advanced materials with tailored properties. arabjchem.orgresearchgate.netresearchgate.net For instance, it could be a precursor to copolyesters with specific degradation profiles. researchgate.net

Expansion of Synthetic Applications in Emerging Fields

The versatility of this compound makes it a valuable tool in various scientific disciplines. angenechemical.com Expanding its applications in emerging fields is a key area for future research.

Potential areas of exploration include:

Medicinal Chemistry and Drug Discovery: this compound and its derivatives are important building blocks in the synthesis of pharmaceuticals. angenechemical.comsolubilityofthings.comnih.gov Future research could focus on its incorporation into novel drug candidates for a wide range of diseases. nih.gov Its role as a linker in prodrug design or in the synthesis of targeted drug delivery systems is another promising avenue.

Agrochemicals: The development of new and more effective pesticides and herbicides is an ongoing need. This compound can be used as a precursor for the synthesis of novel agrochemicals. angenechemical.comsolubilityofthings.comresearchgate.net Research in this area would focus on creating compounds with high efficacy and improved environmental profiles. arabjchem.orgresearchgate.net

Chemical Biology: As a reactive probe, this compound can be used to study biological processes. Its ability to acylate proteins and other biomolecules could be harnessed to develop new chemical tools for proteomics and activity-based protein profiling.

Advanced Computational and Data-Driven Research

Computational chemistry and machine learning are transforming chemical research by providing powerful tools for prediction and design. cmu.edu Applying these methods to this compound can accelerate the discovery of new synthetic routes and applications.

Future research in this area will likely involve:

Reaction Prediction and Optimization: Machine learning models can be trained on existing reaction data to predict the outcomes of new reactions involving this compound. nih.govrsc.orgresearchgate.netceur-ws.org This can help chemists to identify promising reaction conditions and to optimize reaction yields, reducing the need for extensive experimental screening. cmu.edunih.gov

Catalyst Design: Computational methods, such as Density Functional Theory (DFT), can be used to design new catalysts with enhanced activity and selectivity for reactions involving this compound. By modeling the transition states of catalytic cycles, researchers can gain insights into the factors that control catalyst performance. wustl.edu

Predictive Toxicology and Environmental Impact: Computational models can be used to predict the toxicity and environmental fate of this compound and its derivatives. This information is crucial for designing safer chemicals and for assessing the environmental risks associated with their use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.